2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione
Description
2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is a triazaspiro compound characterized by a spirocyclic framework connecting a triazole ring to a decane system. The molecule features a 2,3-dimethylphenyl substituent at position 2 and a bulky 2-methylbutan-2-yl (tert-pentyl) group at position 8, with a thione functional group at position 3. Such compounds are of interest in medicinal chemistry for their ability to modulate biological targets, such as G-protein-coupled receptors (GPCRs) or enzymes, owing to their rigid spiro architecture and substituent-driven selectivity .
Properties
IUPAC Name |
2-(2,3-dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3S/c1-6-19(4,5)16-10-12-20(13-11-16)21-18(24)23(22-20)17-9-7-8-14(2)15(17)3/h7-9,16,22H,6,10-13H2,1-5H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPTFVPUGHUHUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC2(CC1)NC(=S)N(N2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of the dimethylphenyl and methylbutan-2-yl groups. Common reagents used in these reactions include organolithium reagents, Grignard reagents, and various catalysts to facilitate the formation of the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenyl ring and the spiro center.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and possible therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazaspiro[4.5]decane-3-thione scaffold is shared among several analogs, with variations in substituents at positions 2 and 8 significantly altering properties and bioactivity. Below is a detailed comparison:
Structural and Physicochemical Properties
Notes:
- *Estimated values for the target compound based on substituent contributions.
- The 2,3-dimethylphenyl group provides steric and electronic effects distinct from phenyl or 4-methylphenyl, likely influencing receptor binding .
Biological Activity
The compound 2-(2,3-Dimethylphenyl)-8-(2-methylbutan-2-yl)-1,2,4-triazaspiro[4.5]decane-3-thione is a member of the triazaspirodecane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a spirocyclic structure that contributes to its unique biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. In vitro assays demonstrated that these compounds can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several cancer cell lines. In particular, it has shown promising results against melanoma and breast cancer cells:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| B16F10 (melanoma) | 10 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Cell cycle arrest and apoptosis |
The mechanism of action appears to involve the induction of apoptosis through mitochondrial pathways and cell cycle regulation.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.
- Modulation of Signaling Pathways : The compound may interfere with signaling pathways such as MAPK and PI3K/Akt that are crucial for cancer cell survival.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Melanoma Treatment : A study conducted on B16F10 cells revealed that treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The study concluded that this compound could be a candidate for further development in melanoma therapy.
- Antimicrobial Efficacy Study : Another investigation assessed the antimicrobial effects against various pathogens. The findings indicated that derivatives of this compound could be effective against resistant bacterial strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
